molecular formula C18H17N3O2S B12268477 4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B12268477
M. Wt: 339.4 g/mol
InChI Key: SBEZTSIOXRTXTM-UHFFFAOYSA-N
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Description

4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene moiety, an azetidine ring, and a pyridine carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene moiety. This can be achieved through the cyclization of 2-mercaptobenzaldehyde with an appropriate alkyne under acidic conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction using a suitable azetidine derivative. Finally, the pyridine carboxamide group is attached through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is largely dependent on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting its effects. The benzothiophene moiety can engage in π-π stacking interactions, while the azetidine ring may form hydrogen bonds with target proteins, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-({1-[(1-Benzothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide: Similar structure but with a different position of the benzothiophene moiety.

    4-({1-[(1-Benzofuran-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide: Contains a benzofuran moiety instead of benzothiophene.

    4-({1-[(1-Benzothiophen-3-yl)methyl]pyrrolidin-3-yl}oxy)pyridine-2-carboxamide: Features a pyrrolidine ring instead of azetidine.

Uniqueness

4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is unique due to the combination of its benzothiophene, azetidine, and pyridine carboxamide groups. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

4-[1-(1-benzothiophen-3-ylmethyl)azetidin-3-yl]oxypyridine-2-carboxamide

InChI

InChI=1S/C18H17N3O2S/c19-18(22)16-7-13(5-6-20-16)23-14-9-21(10-14)8-12-11-24-17-4-2-1-3-15(12)17/h1-7,11,14H,8-10H2,(H2,19,22)

InChI Key

SBEZTSIOXRTXTM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CSC3=CC=CC=C32)OC4=CC(=NC=C4)C(=O)N

Origin of Product

United States

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